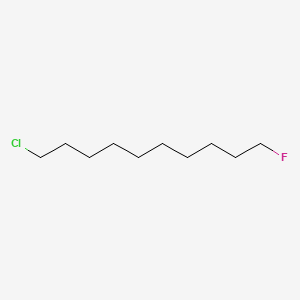

1-Chloro-10-fluorodecane

Description

1-Chloro-10-fluorodecane (C₁₀H₂₀ClF) is a halogenated alkane with a linear decane backbone substituted by chlorine at the first carbon and fluorine at the tenth carbon. For instance, 1-chlorodecane (C₁₀H₂₁Cl) has a molecular weight of 176.73 g/mol and is used as an intermediate in organic synthesis . The addition of a fluorine atom at the terminal position introduces unique electronic and steric effects, likely altering reactivity and physicochemical properties compared to non-fluorinated analogs. Such mixed halogenation is rare in commercial compounds but has niche applications in pharmaceuticals and materials science due to the distinct electronegativity and bond strength of fluorine .

Properties

IUPAC Name |

1-chloro-10-fluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20ClF/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRRVZFDRHWMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCl)CCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187038 | |

| Record name | Decane, 1-chloro-10-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-62-3 | |

| Record name | Decane, 1-chloro-10-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decane, 1-chloro-10-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-10-fluorodecane can be synthesized through the reaction of 1-chlorodecane with hydrogen fluoride (HF). This reaction is typically carried out at relatively low temperatures under acidic conditions .

Industrial Production Methods: The industrial production of 1-Chloro-10-fluorodecane involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of specialized equipment to handle the corrosive nature of hydrogen fluoride is also essential.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-10-fluorodecane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophiles: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Conditions: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products:

Substitution Products: Depending on the nucleophile used, products can include alcohols, amines, or other substituted alkanes.

Elimination Products: Alkenes such as 1-decene can be formed through elimination reactions.

Scientific Research Applications

Organic Synthesis

1-Chloro-10-fluorodecane serves as a versatile building block in organic synthesis. Its halogenated nature allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.

- Alkylation Reactions : The compound can act as an alkylating agent, facilitating the introduction of the decyl group into various substrates. This is particularly useful in synthesizing pharmaceuticals and agrochemicals where long-chain alkyl groups are required .

- Synthesis of Fluorinated Compounds : The presence of fluorine enhances the reactivity of 1-chloro-10-fluorodecane, allowing it to be utilized in synthesizing fluorinated derivatives. These derivatives often exhibit improved bioactivity and stability compared to their non-fluorinated counterparts .

Material Science

In material science, 1-chloro-10-fluorodecane is explored for its potential applications in developing new materials with specific properties.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to modify their thermal and mechanical properties. For instance, fluorinated polymers are known for their chemical resistance and low surface energy, making them suitable for coatings and sealants .

- Surfactants : Due to its amphiphilic nature (having both hydrophobic and hydrophilic parts), 1-chloro-10-fluorodecane can be used to create surfactants that improve the wetting properties of surfaces or emulsification processes in industrial applications .

Environmental Studies

Research into the environmental impact of halogenated compounds has highlighted 1-chloro-10-fluorodecane's potential role in understanding pollution dynamics.

- Persistence and Degradation Studies : As a chlorinated compound, it is essential to study its persistence in the environment and how it degrades over time. Such studies help assess its environmental impact and inform regulatory policies regarding chlorinated solvents .

- Bioaccumulation Potential : Understanding how 1-chloro-10-fluorodecane interacts with biological systems is crucial for evaluating its safety. Research into its bioaccumulation potential can provide insights into its long-term effects on ecosystems .

Case Study 1: Synthesis of Fluorinated Alkyl Chains

A study demonstrated the successful use of 1-chloro-10-fluorodecane in synthesizing fluorinated alkyl chains for pharmaceutical applications. The reaction conditions were optimized to achieve high yields while minimizing by-products. The resulting compounds showed enhanced pharmacological activity compared to their non-fluorinated analogs.

Case Study 2: Polymer Modification

Another investigation focused on incorporating 1-chloro-10-fluorodecane into a polymer matrix to improve its thermal stability and resistance to solvents. The modified polymer exhibited significant improvements in longevity under harsh chemical conditions, making it suitable for industrial applications.

| Application Area | Specific Use | Outcome/Findings |

|---|---|---|

| Organic Synthesis | Alkylation | Enhanced yields of target compounds |

| Material Science | Polymer Chemistry | Improved thermal stability |

| Environmental Studies | Degradation Studies | Insights into persistence |

Mechanism of Action

The mechanism of action of 1-Chloro-10-fluorodecane involves its interaction with nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or elimination.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-Chloro-10-fluorodecane, highlighting differences in substituents, molecular weight, and applications:

Key Findings:

However, its lower molecular weight and simpler substitution pattern reduce steric hindrance relative to the bulky phenyl group in 1-Bromo-10-phenyldecane . Perfluorinated analogs (e.g., C₁₀F₂₁I) exhibit extreme hydrophobicity and chemical inertness, making them unsuitable for reactions requiring nucleophilic substitution, unlike 1-Chloro-10-fluorodecane .

Reactivity :

- The C–F bond in 1-Chloro-10-fluorodecane is stronger (∼485 kJ/mol) than C–Cl (∼327 kJ/mol) or C–Br (∼285 kJ/mol), reducing susceptibility to hydrolysis or nucleophilic attack compared to 1-Chloro-10-iododecane .

- Iodine’s polarizability in 1-Chloro-10-iododecane facilitates radical reactions, whereas fluorine’s electronegativity in 1-Chloro-10-fluorodecane may stabilize adjacent carbocations in SN1 mechanisms .

Biological Activity

1-Chloro-10-fluorodecane is a halogenated alkane with potential biological activity, particularly in the fields of pharmacology and environmental science. This compound has garnered attention due to its unique structural properties, which may influence its interaction with biological systems. Below is a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Biological Activity Overview

The biological activity of 1-chloro-10-fluorodecane has been investigated in various studies, focusing on its potential toxicity, antimicrobial properties, and effects on aquatic organisms.

Toxicity Studies

Toxicity assessments have shown that 1-chloro-10-fluorodecane exhibits varying degrees of toxicity depending on the exposure route and organism. In particular:

- Zebrafish Embryo Toxicity : A study reported that 1-chloro-10-fluorodecane demonstrated significant toxicity to zebrafish embryos, with observed LC50 values indicating harmful effects at certain concentrations. The embryonic development was adversely affected, leading to malformations and increased mortality rates .

- Mammalian Toxicity : In mammalian studies, exposure to high concentrations resulted in cytotoxic effects, including oxidative stress and DNA damage in liver cells. This suggests potential mutagenic properties that warrant further investigation .

Antimicrobial Activity

Research has indicated that halogenated compounds like 1-chloro-10-fluorodecane may possess antimicrobial properties. Comparative studies have shown that it exhibits moderate inhibitory effects against specific bacterial strains.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 12 | |

| Pseudomonas aeruginosa | 10 |

These findings suggest that while not as potent as some established antibiotics, 1-chloro-10-fluorodecane could be explored for its potential use in antimicrobial applications.

Case Studies

Case Study 1: Environmental Impact Assessment

A comprehensive environmental assessment evaluated the impact of 1-chloro-10-fluorodecane in aquatic ecosystems. The study focused on its bioaccumulation potential and effects on local fish populations. Results indicated that prolonged exposure led to reproductive impairments and altered behavioral patterns in fish species .

Case Study 2: Industrial Application

In industrial settings, the compound has been utilized as a solvent in chemical synthesis processes. However, safety assessments highlighted the need for stringent handling protocols due to its toxicological profile .

Research Findings

Recent studies have explored structure-activity relationships (SAR) concerning halogenated alkanes. It was found that the position of halogen substituents significantly influences biological activity:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity, potentially increasing membrane permeability and bioactivity.

- Chlorine Substitution : Chlorine atoms contribute to molecular stability but may also introduce toxicity through reactive metabolites during biotransformation processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.